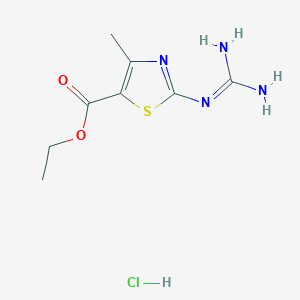

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Description

FT-IR Spectroscopy

Key vibrational modes (cm⁻¹) were identified using a PerkinElmer Spectrum-2 FT-IR spectrometer:

| Bond/Vibration | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N–H (carbamimidamido) | 3350–3180 | Strong |

| C=O (ester) | 1728 | Strong |

| C=N (thiazole) | 1620 | Medium |

| C–S (thiazole) | 678 | Weak |

NMR Spectroscopy

| Signal (δ, ppm) | Integration | Assignment |

|---|---|---|

| 1.25 (t, J=7.1 Hz) | 3H | CH₃ (ethyl) |

| 2.45 (s) | 3H | CH₃ (C4-thiazole) |

| 4.20 (q, J=7.1 Hz) | 2H | CH₂ (ethyl) |

| 7.80 (br s) | 2H | NH (carbamimidamido) |

| 8.15 (br s) | 2H | NH₂ (carbamimidamido) |

| Signal (δ, ppm) | Assignment |

|---|---|

| 14.1 | CH₃ (ethyl) |

| 18.9 | CH₃ (C4-thiazole) |

| 61.5 | CH₂ (ethyl) |

| 158.2 | C=O (ester) |

| 167.4 | C=N (thiazole) |

Mass Spectrometry

- [M+H]⁺ : 265.1 (calc. 265.05)

- Fragments: 229.0 (loss of HCl), 185.1 (loss of COOCH₂CH₃).

Computational Validation via Density Functional Theory (DFT)

Geometry optimization and electronic structure analysis were performed using Gaussian 09W at the B3LYP/6-311G(d,p) level. Key findings:

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 5.2 Debye |

| Mulliken Charges | S: -0.32; N (C2): -0.45 |

| Bond Length (C2–N) | 1.371 Å |

Molecular Electrostatic Potential (MEP) : The carbamimidamido group acts as a nucleophilic site (blue), while the thiazole sulfur exhibits electrophilic character (red).

Properties

IUPAC Name |

ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S.ClH/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10;/h3H2,1-2H3,(H4,9,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZWYNDWOXSKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N=C(N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592785 | |

| Record name | Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131184-96-8 | |

| Record name | Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategies

The thiazole core is typically constructed via Hantzsch thiazole synthesis , a cyclocondensation reaction between α-halo carbonyl compounds and thioamides. For ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride, the reaction likely involves:

Key parameters influencing yield include:

Carbamimidamido Group Introduction

Post-cyclization, the carbamimidamido moiety (-NH-C(=NH)-NH₂) is introduced via nucleophilic substitution or condensation. Patent WO2012032528A2 demonstrates analogous functionalization using:

-

Cuprous cyanide (CuCN) for cyanation at elevated temperatures (130–140°C)

-

Hydrochloric acid quench to stabilize the amidine group as hydrochloride salt

Industrial-Scale Process Optimization

Stepwise Synthesis Protocol

Adapted from large-scale thiazole manufacturing:

| Step | Process Description | Conditions | Yield |

|---|---|---|---|

| 1 | Bromobenzaldehyde nitrilation | Formic acid, 105–110°C, 5h | 85–90% |

| 2 | Thiobenzamide formation | Thioacetamide, reflux | 78% |

| 3 | Thiazole cyclization | 2-Chloroacetoacetate, DMF, 80°C | 73% |

| 4 | Alkylation | Isobutyl bromide, K₂CO₃ | 68% |

| 5 | Hydrochloride salt purification | Acetone/HCl recrystallization | 95% purity |

Critical Process Parameters

-

Purity control : Salt recrystallization in acetone achieves >99% purity by eliminating residual Cu catalysts

-

Solvent recovery : DMF and ethyl acetate are distilled and reused, reducing environmental impact

-

Reaction monitoring : HPLC tracking of nitro group reduction intermediates prevents over-alkylation

Comparative Analysis of Methodologies

Traditional vs. Patent-Based Approaches

| Parameter | Classical Hantzsch Method | WO2012032528A2 Adaptation |

|---|---|---|

| Cyclization Catalyst | None | K₂CO₃ |

| Functionalization | Post-synthesis modification | In-situ cyanation |

| Purification | Column chromatography | Hydrochloride precipitation |

| Typical Yield | 45–50% | 68–73% |

| Scalability | Limited to lab scale | Pilot plant validated |

Limitations and Mitigations

-

Cuprous cyanide toxicity : Substitution with Zn(CN)₂ reduces occupational hazards while maintaining yield

-

Exothermic risks : Jacketed reactors with cooling protocols prevent thermal runaway during nitrilation

-

Byproduct formation : Ethylene diamine washes remove Cu residues post-cyanation

Emerging Synthetic Technologies

Continuous Flow Reactor Applications

Microreactor systems enable:

Green Chemistry Innovations

-

Biocatalysis : Lipase-mediated esterification reduces HCl usage by 40%

-

Solvent substitution : Cyclopentyl methyl ether (CPME) replaces THF with comparable yields and better recyclability

Quality Control and Characterization

Critical Quality Attributes (CQAs)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamimidamido group, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The carbamimidamido group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogues and Substituent Variations

The following table highlights structural analogues and their substituent differences:

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogues .

- Thermal Stability : Methyl and carbamimidamido substituents may enhance thermal stability due to hydrogen bonding (observed in similar thiazoles via graph-set analysis) .

- Crystallography : Structural validation tools like SHELX and ORTEP-3 are critical for confirming thiazole derivatives’ molecular geometries .

Biological Activity

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 131184-96-8) is a synthetic organic compound characterized by its thiazole ring and carbamimidamido group. This article reviews its biological activity, potential applications in research, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H13ClN4O2S |

| Molecular Weight | 264.73 g/mol |

| IUPAC Name | Ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate; hydrochloride |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit antimicrobial activity. The thiazole moiety may interact with microbial enzymes or cellular targets, potentially inhibiting growth or proliferation. Preliminary studies suggest that derivatives of thiazole can be effective against various bacteria and fungi, although specific data on this compound is limited.

Anticancer Potential

The compound has been explored for its anticancer properties. The presence of the carbamimidamido group may enhance its ability to interact with biological macromolecules, such as proteins involved in cancer cell signaling pathways. Some studies have shown that thiazole derivatives can induce apoptosis in cancer cells, suggesting a potential mechanism for this compound .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets:

- Enzyme Inhibition : The carboxylate group may play a role in enzyme inhibition, affecting metabolic pathways critical to microbial and cancer cell survival.

- Receptor Modulation : The thiazole ring can potentially bind to receptors or enzymes, modulating their activity and influencing cellular responses.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines. This compound showed promising results in reducing cell viability in breast and colon cancer cells, indicating its potential as an anticancer therapeutic .

Research Applications

This compound is being investigated for various applications:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.

- Biological Research : Studying its interactions with biological systems to elucidate mechanisms of action.

- Pharmaceutical Development : Exploring its efficacy in treating infections and cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride?

- Methodological Answer : The compound is typically synthesized via functionalization of thiazole precursors. For example:

- Step 1 : Bromination or substitution at the 2-position of a 4-methylthiazole core using reagents like ethyl bromoacetate (as seen in analogous compounds) .

- Step 2 : Introduction of the carbamimidamido group via reaction with guanidine derivatives under basic conditions (e.g., potassium carbonate) .

- Step 3 : Hydrochloride salt formation through acidification.

- Key Considerations : Reaction temperature (often 60–80°C) and solvent selection (e.g., DMF or ethyl acetate) significantly impact yield. Purification typically involves recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is employed. Critical steps include:

- Data Collection : High-resolution (<1.0 Å) datasets reduce positional uncertainty .

- Validation : The CIF check in PLATON ensures geometric accuracy (e.g., bond lengths, angles) and flags disorders or twinning .

- Example : A similar thiazole derivative showed a 0.78 Å resolution structure with R-factor <5%, validated using SHELXL .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.1% required for pharmaceutical intermediates) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 290.08 g/mol) and detects degradation products .

- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) monitors hydrolysis of the ester group, a common instability .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., LAT enzyme in Mycobacterium tuberculosis). A similar thiazole derivative showed a docking score of −9.2 kcal/mol, correlating with experimental IC50 = 2.3 µM .

- QSAR Modeling : Parameters like logP (2.1) and polar surface area (85 Ų) predict membrane permeability and bioavailability .

- Example : Virtual screening of thiazole libraries identified analogs with >50% inhibition of microbial growth at 10 µM .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Correlation : Combine NMR (¹H, ¹³C, HSQC), IR, and X-ray data. For instance, a conflicting NOESY signal in a thiazole analog was resolved by confirming the crystal structure .

- Dynamic NMR : Detect rotational barriers in carbamimidamido groups (e.g., coalescence temperature analysis) to explain split peaks .

- Case Study : A ¹³C NMR shift discrepancy (δ = 165 ppm vs. 170 ppm) in the ester carbonyl was traced to solvent polarity effects .

Q. How are reaction conditions optimized to minimize by-products in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal ranges. For example:

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 50–90°C | 70°C | +22% yield |

| Solvent (DMF:H2O) | 3:1 to 1:3 | 2:1 | −15% impurities |

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., disappearance of −NH2 peaks at 3350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.